![molecular formula C10H12ClN5O3 B120364 9-((2-Acetoxyethoxy)methyl)-2-amino-6-chloropurine CAS No. 81777-48-2](/img/structure/B120364.png)
9-((2-Acetoxyethoxy)methyl)-2-amino-6-chloropurine
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Overview
Description
“9-((2-Acetoxyethoxy)methyl)-2-amino-6-chloropurine” is a chemical compound with the molecular formula C10H13N5O4 . It is related to Acyclovir, a medication used to treat viral infections .
Synthesis Analysis
The synthesis of this compound involves several steps . The process starts with guanine, which is heated with hexamethyldisilazane and ammonium sulfate. After 18 hours of heating, a solution is formed indicating the completion of silylation. To this solution, 2-oxa-1,4-butanediol diacetate and trimethylsilyl triftriflate are added. The mixture is then heated to 130° C for a period of 4.5 hours. After cooling the solution to 50° C, water dissolved in acetone is added. The mixture is heated to reflux and a precipitate is formed immediately. The solid is collected by filtration to yield the final product .Molecular Structure Analysis
The molecular structure of “9-((2-Acetoxyethoxy)methyl)-2-amino-6-chloropurine” can be represented by the InChI string: InChI=1S/C10H13N5O4/c1-6(16)19-3-2-18-5-15-4-12-7-8(15)13-10(11)14-9(7)17/h4H,2-3,5H2,1H3,(H3,11,13,14,17) . The Canonical SMILES representation is: CC(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “9-((2-Acetoxyethoxy)methyl)-2-amino-6-chloropurine” include silylation, acetylation, and precipitation .Physical And Chemical Properties Analysis
The molecular weight of “9-((2-Acetoxyethoxy)methyl)-2-amino-6-chloropurine” is 267.24 g/mol . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Antiviral Drug Development
This compound is a key precursor in the synthesis of Aciclovir , an antiviral medication primarily used for the treatment of herpes simplex virus infections, as well as in the treatment of varicella zoster (chickenpox) and herpes zoster (shingles) . Its role as an impurity standard in pharmaceuticals ensures the purity and efficacy of Aciclovir during production.
Pharmacokinetics Research
Researchers utilize this compound to study its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). This helps in understanding how the drug behaves in the body, which is crucial for developing effective dosing regimens .
Chemical Synthesis and Reactivity
The compound serves as an intermediate in chemical syntheses, particularly in the formation of nucleoside analogs. Its reactivity is explored to develop new compounds with potential therapeutic applications .
Analytical Chemistry
In analytical chemistry, it is used as a reference material to calibrate instruments and validate analytical methods, ensuring accurate measurement of chemical substances in various samples .
Molecular Biology
In molecular biology, the compound is used in the study of DNA replication and repair mechanisms. It can be incorporated into DNA strands to investigate the effects of analogs on genetic processes .
Biochemical Studies
Biochemical studies employ this compound to understand the interaction between drugs and biological molecules. It helps in identifying potential targets for new drugs and understanding drug resistance mechanisms .
Toxicology
Toxicological studies use this compound to assess its safety profile. It helps in determining the toxic dose levels and understanding the compound’s effects on different biological systems .
Antiviral Resistance Research
The compound is instrumental in studying the mechanisms of antiviral resistance. By understanding how viruses develop resistance to drugs like Aciclovir, researchers can develop strategies to combat resistant strains .
Safety and Hazards
According to the Safety Data Sheets, this compound is suspected of causing genetic defects (H341). Precautionary measures include obtaining, reading, and following all safety instructions before use, wearing protective equipment, and storing the substance in a locked up place . In case of exposure or concern, medical advice should be sought .
properties
IUPAC Name |
2-[(2-amino-6-chloropurin-9-yl)methoxy]ethyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O3/c1-6(17)19-3-2-18-5-16-4-13-7-8(11)14-10(12)15-9(7)16/h4H,2-3,5H2,1H3,(H2,12,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEGIEVTUAVTJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCOCN1C=NC2=C1N=C(N=C2Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80231355 |
Source
|
Record name | 9-((2-Acetoxyethoxy)methyl)-2-amino-6-chloropurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80231355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-((2-Acetoxyethoxy)methyl)-2-amino-6-chloropurine | |
CAS RN |
81777-48-2 |
Source
|
Record name | 9-((2-Acetoxyethoxy)methyl)-2-amino-6-chloropurine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081777482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-((2-Acetoxyethoxy)methyl)-2-amino-6-chloropurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80231355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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